molecular formula C21H19NO2 B554614 N-Tritylglycine CAS No. 5893-05-0

N-Tritylglycine

Cat. No. B554614
CAS RN: 5893-05-0
M. Wt: 317.4 g/mol
InChI Key: XUXRXWLKUYPGMZ-UHFFFAOYSA-N
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Description

N-Tritylglycine is an N-protected glycine used for the preparation of peptides . It has a linear formula of C23H23NO2 .


Synthesis Analysis

N-Tritylglycine is prepared from trityl chloride, bromide, or tetrafluoroborate with ammonia or amines . The preparation usually involves reacting trityl alcohol with glycine under acidic conditions .


Molecular Structure Analysis

The molecular formula of N-Tritylglycine is C21H19NO2 . The molecular weight is 317.38 .


Chemical Reactions Analysis

N-Tritylglycine is used in solution phase peptide synthesis . It is an N-protected glycine, meaning it is used in the preparation of peptides .


Physical And Chemical Properties Analysis

N-Tritylglycine is a white crystalline or powdery solid . It is soluble in some non-polar solvents, such as acetonitrile, dimethyl sulfoxide, and chloroform, but insoluble in water . It has a predicted density of 1.178±0.06 g/cm3, a melting point of 172-174°C, a predicted boiling point of 480.0±33.0 °C, and a flash point of 387.8°C .

Scientific Research Applications

Tricine Buffer in Metallothionein Separation

  • Application: N-Trice (hydroxymethyl)methylglycine, closely related to N-Tritylglycine, has been used as a running buffer for separating metallothionein (MT) isoforms. This process is vital in biochemical studies involving metal-binding proteins.
  • Significance: The study highlighted the importance of buffer pH and temperature in the separation process, providing insights into optimizing conditions for effective MT isoform separation (Virtanen & Bordin, 1999).

Structural and Base Strength Analysis of Tritylamines

  • Application: N-Tritylglycine has been analyzed for its crystal structure and base strength, offering insights into its potential chemical reactivity and interaction with other compounds.
  • Significance: This research provides foundational knowledge for further exploration of N-Tritylglycine in various chemical and pharmaceutical applications (Canle et al., 2000).

Noopept Research

  • Application: Although not directly involving N-Tritylglycine, research on Noopept (n-phenylacetyl-l-prolylglycine ethyl ester) explores neuroprotective effects, which might be relevant to similar compounds like N-Tritylglycine.
  • Significance: This study enhances our understanding of neuroprotection and could inform research on related compounds (Burlaka et al., 2021).

Protein Synthesis Studies

  • Application: Research using N-15 Glycine, a related compound, in protein synthesis studies can provide context for the broader use of glycine derivatives in biological research.
  • Significance: Understanding protein synthesis rates in different health conditions can lead to breakthroughs in medical and biochemical research (Crispell et al., 1956).

properties

IUPAC Name

2-(tritylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c23-20(24)16-22-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,22H,16H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXRXWLKUYPGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290092
Record name N-Tritylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tritylglycine

CAS RN

5893-05-0
Record name 5893-05-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Tritylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-tritylglycine was prepared in 90% yield from trityl chloride and glycine according to the procedure of Zervas et al., J. Am. Chem. Soc. 78:1359 (1956).
Quantity
0 (± 1) mol
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reactant
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
M Canle, W Clegg, I Demirtas, MRJ Elsegood… - Journal of the …, 2000 - pubs.rsc.org
… Our preparation of N-tritylglycine methyl ester (1c) from trityl chloride … N-Tritylglycine (1d) had been made previously by acidification of the product of alkaline hydrolysis of N-tritylglycine …
Number of citations: 23 pubs.rsc.org
V Nastopoulos, M Semertzidis, P Cordopatis… - … Section C: Crystal …, 1989 - scripts.iucr.org
… N-Tritylglycine methylamide was prepared by the method previously described (Mat- soukas, Cordopatis & Theodoropoulos, 1977). It is an intermediate in the synthesis of oxytocin …
Number of citations: 2 scripts.iucr.org
D Theodoropoulos, J Tsangaris - The Journal of Organic …, 1964 - ACS Publications
… With N-tritylglycine the yield of pnitrobenzyl ester was 95%, while the yield from direct … triethylammonium salt of N-tritylglycine in similar fashion afforded the corresponding p-nitrobenzyl …
Number of citations: 18 pubs.acs.org
K KAWASHIRO, H YOSHIDA, S MORIMOTO - Chemistry Letters - jlc.jst.go.jp
… with the a-aminonitrile, that of N-tritylglycine p-nitrophenyl. ester(l) … For example: N-Tritylglycine p-nitrophenyl ester(l) was … For example: N-Tritylglycine cyanomethyl ester(3) and a few …
Number of citations: 0 jlc.jst.go.jp
K Kawashiro, H Yoshida, S Morimoto - Chemistry Letters, 1974 - journal.csj.jp
The synthesis of some dipeptides which contain α-aminonitriles as their C-terminal residues is described. The coupling reactions of active esters of N-tritylamino acids, p-nitrophenyl …
Number of citations: 4 www.journal.csj.jp
MRJ Elsegood, W Clegg, ML Canle… - Journal of the …, 2000 - eprints.ncl.ac.uk
… methyl ester, tritylammonium chloride, and N-tritylglycine … N-Tritylglycine is shown to be a zwitter-ion in the crystalline … ions), including ones for N-tritylglycine methyl ester and a range of …
Number of citations: 0 eprints.ncl.ac.uk
CL Phillips, CS Yah, SE Iyuke, K Rumbold… - Journal of Saudi Chemical …, 2015 - Elsevier
… The 1,3-dipolar cycloaddition coupling of N-tritylglycine, the deprotection of the trityl group from the protected MWCNTs-COCl glycine and the coupling of fluorescent probe on MWCNT-…
Number of citations: 22 www.sciencedirect.com
I Goldberg, Z Stein, LTW Lin, H Hart - Acta Crystallographica Section …, 1985 - scripts.iucr.org
… Treatment of a mixture of N-tritylglycine and tritylamine with dicyclohexyl- carbodiimide (DCC) did not, however, give the desired (2). Instead the product was N,N'-ditrityldiketo- …
Number of citations: 7 scripts.iucr.org
TS Safonova, SI Sergievskaya - Journal of General Chemistry …, 1961 - Consultants Bureau
Number of citations: 1
E Gazis, B Bezas, GC Stelakatos, L Zervas - Peptides: Proceedings of …, 1963 - Macmillan
Number of citations: 2

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